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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the long-term safety and efficacy data for
Crinecerfont hydrochloride, a first-in-class corticotropin-releasing factor type 1 (CRF1)
receptor antagonist for the treatment of congenital adrenal hyperplasia (CAH). It compares the
performance of Crinecerfont as an adjunct to glucocorticoid therapy with the standard of care,
which typically involves supraphysiologic doses of glucocorticoids. This document summarizes
guantitative data from pivotal clinical trials, details experimental protocols, and visualizes key
pathways and workflows.

Introduction to Congenital Adrenal Hyperplasia and
Current Treatment Limitations

Congenital adrenal hyperplasia is a group of autosomal recessive disorders characterized by
enzyme deficiencies in the adrenal glands, most commonly 21-hydroxylase deficiency. This
leads to impaired cortisol production and, consequently, excessive androgen synthesis due to
the lack of negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis.

The current standard of care for CAH is lifelong glucocorticoid replacement therapy (e.g.,
hydrocortisone, prednisone, dexamethasone) to correct the cortisol deficiency.[1][2] However,
to suppress the excess production of androgens, supraphysiologic doses of glucocorticoids are
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often required.[3] This long-term exposure to high-dose steroids is associated with a significant
burden of adverse effects, including:

Metabolic complications (obesity, insulin resistance, type 2 diabetes)[4]

Cardiovascular disease[4]

Reduced bone mineral density and osteoporosis|[5]

Impaired growth in children[5]

Negative impacts on quality of life[4]

Crinecerfont hydrochloride offers a novel, steroid-sparing therapeutic approach by directly
targeting the HPA axis to reduce androgen production.

Mechanism of Action of Crinecerfont

Crinecerfont is a selective antagonist of the corticotropin-releasing factor type 1 (CRF1)
receptor. By blocking the action of corticotropin-releasing hormone (CRH) at the pituitary gland,
Crinecerfont reduces the secretion of adrenocorticotropic hormone (ACTH). This, in turn,
decreases the stimulation of the adrenal glands to produce androgens, without directly
interfering with the glucocorticoid or mineralocorticoid replacement therapy necessary for
adrenal insufficiency.[6]

Signaling Pathway of the Hypothalamic-Pituitary-
Adrenal (HPA) Axis in CAH and the Action of
Crinecerfont
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Caption: HPA axis in CAH and Crinecerfont's mechanism of action.

Long-Term Safety and Efficacy Data: The
CAHtalyst™ Clinical Trials

The long-term safety and efficacy of Crinecerfont have been evaluated in the CAHtalyst™
Phase 3 clinical trial program, which includes studies in both adult and pediatric populations
with classic CAH due to 21-hydroxylase deficiency.[7][8]

CAHtalyst™ Adult Study

Experimental Protocol:

The CAHtalyst™ Adult study was a Phase 3, randomized, double-blind, placebo-controlled trial
with an open-label extension period.[9][10]

» Participants: 182 adults (ages 18-58) with classic CAH on stable, supraphysiologic
glucocorticoid doses.[11][12]
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e Design:

o 24-week double-blind period: Patients were randomized (2:1) to receive either
Crinecerfont (100 mg twice daily) or placebo, in addition to their existing glucocorticoid
regimen.[11] For the first 4 weeks, glucocorticoid doses were stable. From weeks 4 to 24,
doses were adjusted downwards to the lowest dose that maintained androstenedione
control.[11]

o Open-label extension: All participants received Crinecerfont.[10]

e Primary Endpoint: Percent change in daily glucocorticoid dose from baseline to week 24
while maintaining androstenedione control.[11]

o Key Secondary Endpoints: Change in androstenedione levels from baseline to week 4, and
the proportion of patients achieving a physiologic glucocorticoid dose at week 24.[13]

Efficacy Data:

Efficacy Endpoint Crinecerfont

Placebo (n=60) p-value
(Adults) (n=122)

Mean % change in
glucocorticoid dose

) -27.3%[11] -10.3%[11] <0.0001[13]
from baseline to Week

24

Patients achieving a
physiologic

o 63%[11] 18%[11] <0.0001[13]
glucocorticoid dose at

Week 24

Mean change in
androstenedione from

] -299[11] +45.5[11] <0.001[11]
baseline to Week 4

(ng/dL)

Safety Data:
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Crinecerfont was generally well-tolerated. The most common adverse events reported in the
double-blind period are summarized below.

Adverse Event (Adults) Crinecerfont Placebo
Fatigue 25% 15%
Headache 16% 15%
Dizziness 8% 3%
Arthralgia 7% 0%

Back Pain 6% 3%
Decreased Appetite 4% 2%
Myalgia 4% 3%

Data from Medscape, 2025[4]

CAHtalyst™ Pediatric Study

Experimental Protocol:

The CAHtalyst™ Pediatric study was a Phase 3, randomized, double-blind, placebo-controlled
trial with an open-label extension.[14]

 Participants: 103 pediatric patients (ages 4-17) with classic CAH.[8]
e Design:

o 28-week double-blind period: Patients were randomized (2:1) to receive either
Crinecerfont or placebo.[4] Glucocorticoid doses were kept stable for the first 4 weeks and

then adjusted downwards.[15]
o Open-label extension: All participants received Crinecerfont.[14]

e Primary Endpoint: Change in androstenedione levels from baseline to week 4.[15]
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o Key Secondary Endpoint: Percent change in daily glucocorticoid dose from baseline to week
28 while maintaining androstenedione control.[15]

Efficacy Data:

Efficacy Endpoint

o Crinecerfont (n=69) Placebo (n=34) p-value
(Pediatrics)

Mean % change in
glucocorticoid dose

, -18.0%[15] +5.6%][15] <0.001[16]
from baseline to Week

28

Mean change in
androstenedione from

) -197[17] +71[17] <0.001
baseline to Week 4

(ng/dL)

Patients achieving a

hysiologic
Pny g ) 30% 0% N/A
glucocorticoid dose at

Week 28

Safety Data:

Crinecerfont was also generally well-tolerated in the pediatric population.

Adverse Event (Pediatrics)  Crinecerfont Placebo
Headache 25% 6%
Abdominal Pain 13% 0%
Fatigue 7% 0%
Nasal Congestion 7% 3%
Epistaxis (Nosebleed) 4% 0%

Data from Medscape, 2025[4]
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Caption: Workflow of the CAHtalyst™ Phase 3 Clinical Trials.

Comparison with Standard of Care and Alternative
Treatments

Crinecerfont is the first approved therapy for CAH that is not a glucocorticoid.[13] The primary
advantage of Crinecerfont is its ability to reduce the required dose of glucocorticoids, thereby
potentially mitigating the long-term adverse effects associated with supraphysiologic steroid
use.

Standard of Care: Glucocorticoid Monotherapy
» Efficacy: Can control both cortisol deficiency and, at higher doses, androgen excess.

o Safety: Long-term use of supraphysiologic doses is associated with significant morbidity, as
detailed previously.[4]

Alternative and Emerging Therapies

Other therapeutic strategies for CAH are in various stages of investigation and use, but none
have been as extensively studied in Phase 3 trials as Crinecerfont. These include:

» Modified-Release Hydrocortisone: Formulations designed to better mimic the natural diurnal
cortisol rhythm.[1]

* GnRH Analogs, Anti-androgens, and Aromatase Inhibitors: Used off-label to manage
symptoms of androgen excess, particularly in children.[1]

» Bilateral Adrenalectomy: A surgical option for severe cases, which necessitates lifelong
steroid replacement.

e Gene Therapy: In early stages of clinical development.[18]

The CAHtalyst trials have demonstrated that the addition of Crinecerfont to a glucocorticoid
regimen allows for a significant reduction in the steroid dose while maintaining or improving
androgen control, a key differentiator from the current standard of care.
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Conclusion

Long-term data from the CAHtalyst™ Phase 3 trials support the efficacy and safety of
Crinecerfont hydrochloride as an adjunctive therapy for classic congenital adrenal
hyperplasia in both adult and pediatric patients. By enabling a significant reduction in the daily
glucocorticoid dose while maintaining control of adrenal androgens, Crinecerfont represents a
paradigm shift in the management of CAH. This novel therapeutic approach has the potential to
reduce the long-term burden of complications associated with supraphysiologic glucocorticoid
therapy, a significant unmet need for individuals living with this chronic condition. Further long-
term data from the open-label extension studies will continue to be crucial in fully characterizing
the durable benefits and safety profile of Crinecerfont.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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